N-cycloheptyl-1-(furan-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often formed through the reduction of pyridine derivatives or by cyclization of appropriate amines.
Coupling Reactions: The furan and piperidine rings are coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-(furan-2-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced piperidine derivatives, and substituted furan compounds .
Scientific Research Applications
N-cycloheptyl-1-(furan-2-carbonyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the cycloheptyl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Furan Carboxamides: Compounds such as fenfuram, furcarbanil, and methfuroxam share structural similarities with N-cycloheptyl-1-(furan-2-carbonyl)piperidine-4-carboxamide.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and its analogs are structurally related.
Uniqueness
This compound is unique due to the combination of its furan, piperidine, and cycloheptyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-cycloheptyl-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-17(19-15-6-3-1-2-4-7-15)14-9-11-20(12-10-14)18(22)16-8-5-13-23-16/h5,8,13-15H,1-4,6-7,9-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGELXTNPZGBADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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